4-oxo-6H-quinazoline-6-carbonitrile
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Overview
Description
4-oxo-6H-quinazoline-6-carbonitrile is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-6H-quinazoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid with potassium cyanate, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-oxo-6H-quinazoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-oxo-6H-quinazoline-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxo-6H-quinazoline-6-carbonitrile involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme function. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.
Comparison with Similar Compounds
Quinazoline-2,4-dione: Similar structure but with two oxo groups.
4-hydroxyquinazoline: Similar structure with a hydroxyl group instead of an oxo group.
Quinoline derivatives: Similar bicyclic structure but with different nitrogen positioning.
Uniqueness: 4-oxo-6H-quinazoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carbonitrile group and oxo group combination make it a versatile intermediate in synthetic chemistry and a promising candidate for various biological applications .
Properties
Molecular Formula |
C9H5N3O |
---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
4-oxo-6H-quinazoline-6-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-6-1-2-8-7(3-6)9(13)12-5-11-8/h1-3,5-6H |
InChI Key |
YZEMYWWFMGPGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2=CC1C#N |
Origin of Product |
United States |
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